rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the pyrrolidine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol
- rel-(3R,4S)-4-Fluoropyrrolidin-3-amine dihydrochloride
Uniqueness
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide is unique due to its combination of a pyrrolidine ring, phenyl group, and sulfonamide group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C14H21N3O3S |
---|---|
Molekulargewicht |
311.40 g/mol |
IUPAC-Name |
4-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-oxobutane-1-sulfonamide |
InChI |
InChI=1S/C14H21N3O3S/c15-13-10-17(14(18)7-4-8-21(16,19)20)9-12(13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H2,16,19,20)/t12-,13+/m1/s1 |
InChI-Schlüssel |
ROUVXZZMUWKEKF-OLZOCXBDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.